molecular formula C25H21NO4S B2870344 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE CAS No. 872206-13-8

4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE

Cat. No.: B2870344
CAS No.: 872206-13-8
M. Wt: 431.51
InChI Key: ZJIHHBBLSSRTFT-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a quinoline core, which is a nitrogen-containing heterocycle, and is substituted with ethoxyphenyl and phenylsulfonyl groups, making it a complex and intriguing molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline core or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of quinoline derivatives with reduced functional groups.

Scientific Research Applications

4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the phenylsulfonyl group may interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Ethoxyphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone: Similar structure but with a methoxy group instead of a methyl group.

    (4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Contains an indole core instead of a quinoline core.

Uniqueness

4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxyphenyl and phenylsulfonyl groups with the quinoline core makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-3-30-19-12-10-18(11-13-19)24(27)22-16-26-23-14-9-17(2)15-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHHBBLSSRTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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